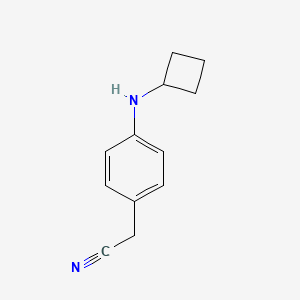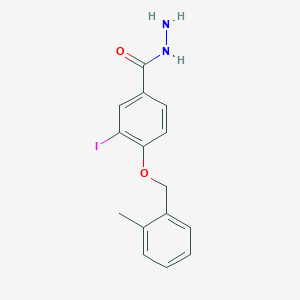
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide is a chemical compound with a molecular weight of 382.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and various applications .
Preparation Methods
The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide involves several steps. One common method includes the reaction of 3-iodo-4-hydroxybenzohydrazide with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide can be compared with other similar compounds such as:
2-Iodo-3-methylbenzoic acid: This compound shares structural similarities but differs in its functional groups and reactivity.
4-Iodo-3-methylbenzoic acid: Another structurally related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and selectivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C15H15IN2O2 |
|---|---|
Molecular Weight |
382.20 g/mol |
IUPAC Name |
3-iodo-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-2-3-5-12(10)9-20-14-7-6-11(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |
InChI Key |
RBAOKYJQGRDREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)


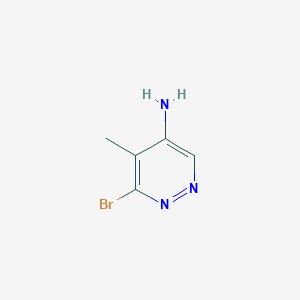
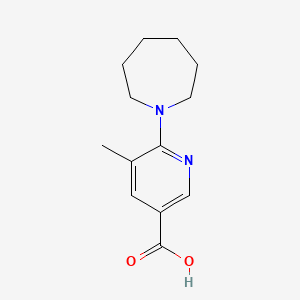
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)

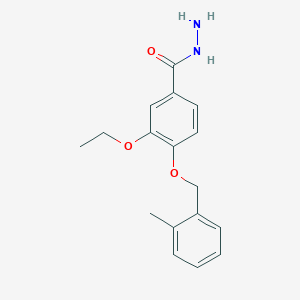
![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
